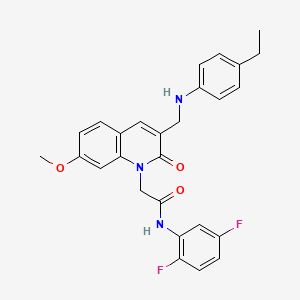

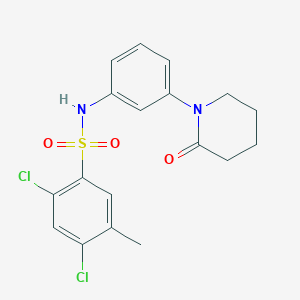

![molecular formula C19H18N4O4S B2714453 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1171712-25-6](/img/structure/B2714453.png)

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Synthesis and Chemical Properties

- One-Pot Synthesis of Related Compounds : The synthesis of related sulfonamide compounds, involving reactions with 2-aminopyridines or 2-aminothiazole, has been explored. These compounds undergo nucleophilic addition and cyclization to yield heterocyclic derivatives (Rozentsveig et al., 2013).

2. Biological Activities and Applications

- Antimalarial and Antiviral Potential : Investigations into antimalarial sulfonamides have demonstrated the potential of similar compounds in inhibiting malaria-causing agents. Additionally, some of these compounds have shown binding affinity against SARS-CoV-2 proteins in molecular docking studies, suggesting potential applications in COVID-19 drug research (Fahim & Ismael, 2021).

- Enzyme Inhibitory Activity : Certain sulfonamides with benzodioxane and acetamide moieties have been synthesized and evaluated as enzyme inhibitors, particularly against α-glucosidase and acetylcholinesterase. In silico studies further support their potential in this domain (Abbasi et al., 2019).

- Antimicrobial Properties : Various sulfonamide derivatives have been synthesized and assessed for their antimicrobial activities, displaying significant effectiveness against different bacterial strains, highlighting their potential as antibacterial agents (Mohamed, 2007).

3. Environmental and Analytical Applications

- Environmental Persistence and Degradation : Research has been conducted on the environmental persistence of sulfonamide antibiotics and their degradation pathways. Studies on Microbacterium sp. strain BR1 have revealed novel microbial strategies for eliminating these compounds, including ipso-hydroxylation and fragmentation (Ricken et al., 2013).

- Analytical Detection Methods : The development of sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of sulfonamide antibiotics in milk samples has been explored. This research provides valuable insights into monitoring and ensuring the safety of food products (Adrián et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, and metabolism.

Mode of Action

The exact mode of action of This compound It’s suggested that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can alter the function of the target, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to inhibit angiogenesis , a process that involves the formation of new blood vessels from pre-existing ones. This inhibition can disrupt the supply of nutrients to cells, affecting their growth and survival.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit anti-angiogenic and dna cleavage activities . These activities can lead to the inhibition of cell growth and division, potentially leading to cell death.

Propriétés

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-13-2-9-19(22-21-13)20-14-3-5-15(6-4-14)23-28(24,25)16-7-8-17-18(12-16)27-11-10-26-17/h2-9,12,23H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZIASNBWSMABL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2714370.png)

![8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2714376.png)

![2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2714377.png)

![9-butyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2714378.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2714383.png)

![2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2714384.png)

![2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2714386.png)

![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2714391.png)